2-Chlorophenol

Catalog No.
S594321
CAS No.
95-57-8
M.F
C6H5ClO
C6H5ClO
C6H4ClOH
M. Wt
128.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenol

CAS Number

95-57-8

Product Name

2-Chlorophenol

IUPAC Name

2-chlorophenol

Molecular Formula

C6H5ClO
C6H5ClO
C6H4ClOH

Molecular Weight

128.55 g/mol

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)Cl

solubility

10 to 50 mg/mL at 59 °F (NTP, 1992)
Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene
Sol in aqueous sodium hydroxide, alcohol, ether
2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C
Freely soluble in alcohol, ether, caustic alkali solutions
For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 2.85

Synonyms

2-chlorophenol, 2-monochlorophenol, o-chlorophenol, o-monochlorophenol, ortho-chlorophenol, ortho-monochlorophenol

Canonical SMILES

C1=CC=C(C(=C1)O)Cl

The exact mass of the compound 2-Chlorophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 59° f (ntp, 1992)0.09 msol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzenesol in aqueous sodium hydroxide, alcohol, ether2.85 parts sol in 100 parts water @ 20 °cfreely soluble in alcohol, ether, caustic alkali solutionssoluble in aqueous alkali, oxygenated and aromatic solventsin water, 1.13x10+4 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 2.85. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2870. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. It belongs to the ontological category of monochlorophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Chlorophenol is a mono-halogenated aromatic compound characterized by an ortho-substituted chlorine atom, which fundamentally alters its physical state and reactivity compared to other phenolic derivatives. As a liquid at room temperature, it serves as a critical industrial precursor for the synthesis of higher chlorophenols, agrochemicals (such as the insecticide profenofos), and specialized dyes [1]. Its characteristic intramolecular hydrogen bonding restricts intermolecular interactions, resulting in thermal and solubility profiles that are highly advantageous for bulk liquid handling, continuous flow manufacturing, and pH-dependent phase separations [2].

Substituting 2-chlorophenol with unsubstituted phenol or its para-isomer (4-chlorophenol) routinely fails in industrial workflows due to profound differences in physical state, acidity, and directing effects. While 4-chlorophenol is a solid that requires heated lines for transfer, 2-chlorophenol remains a pumpable liquid at ambient temperatures[1]. Furthermore, the ortho-chlorine atom exerts an inductive effect that lowers the pKa to 8.52, making it significantly more acidic than phenol (pKa 9.99) and altering the pH requirements for phenoxide salt formation during extraction or Williamson ether synthesis [2]. In targeted agrochemical synthesis, starting with the wrong isomer irreversibly misdirects subsequent electrophilic substitutions, leading to incorrect intermediates like the biologically inactive isomers of profenofos precursors.

Bulk Handling and Thermal Processability

The ortho-position of the chlorine atom in 2-chlorophenol enables intramolecular hydrogen bonding, which severely limits intermolecular interactions compared to its para-substituted counterpart. Consequently, 2-chlorophenol exhibits a melting point of 7–9 °C, whereas 4-chlorophenol melts at 43 °C[1]. This 34 °C difference ensures that 2-chlorophenol remains a liquid at standard ambient temperatures, eliminating the need for heated transfer lines and specialized melting equipment during bulk chemical processing [2].

Evidence DimensionMelting Point (Thermal Processability)
Target Compound Data7–9 °C (Liquid at standard conditions)
Comparator Or Baseline43 °C (4-Chlorophenol, Solid)
Quantified Difference~34 °C lower melting point
ConditionsStandard atmospheric pressure

Liquid state at room temperature drastically simplifies pumping, metering, and continuous-flow manufacturing, reducing energy overhead for material handling.

Reactivity and Phenoxide Salt Formation

The proximity of the electronegative chlorine atom to the hydroxyl group in 2-chlorophenol exerts a strong inductive effect, increasing its acidity. 2-Chlorophenol possesses a pKa of 8.52, compared to 9.41 for 4-chlorophenol and 9.99 for unsubstituted phenol [1]. This significant reduction in pKa means that 2-chlorophenol can be fully deprotonated to its water-soluble phenoxide ion at a much lower pH, which directly impacts the efficiency of alkaline extractions and nucleophilic substitution reactions [2].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa 8.52
Comparator Or BaselinepKa 9.99 (Phenol) and 9.41 (4-Chlorophenol)
Quantified Difference1.47 pH units more acidic than phenol; 0.89 pH units more acidic than 4-chlorophenol
ConditionsAqueous solution at 25 °C

Lower pKa allows for milder alkaline conditions during phenoxide generation, optimizing yields in etherification and reducing base consumption in large-scale extractions.

Separation Efficiency and Volatility

The suppression of intermolecular hydrogen bonding in 2-chlorophenol not only depresses its melting point but also significantly increases its volatility. 2-Chlorophenol boils at 175 °C, which is 45 °C lower than the boiling point of 4-chlorophenol (220 °C) [1]. This stark contrast in boiling points is routinely exploited in industrial manufacturing to separate the ortho and para isomers generated during the direct chlorination of phenol via fractional distillation [2].

Evidence DimensionBoiling Point (Volatility)
Target Compound Data175 °C
Comparator Or Baseline220 °C (4-Chlorophenol)
Quantified Difference45 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The significantly lower boiling point reduces the thermal energy required for purification and enables straightforward separation from higher-boiling byproducts via fractional distillation.

Agrochemical Precursor Synthesis

2-Chlorophenol is the required starting material for the production of 4-bromo-2-chlorophenol, the critical intermediate needed for synthesizing the organophosphate insecticide profenofos. Substitution with other isomers yields biologically inactive analogs and misdirects the halogenation sequence [1].

Biphasic Etherification and Alkylation

This compound is highly suited for Williamson ether syntheses where its lower pKa (8.52) allows for efficient phenoxide salt formation under milder alkaline conditions compared to unsubstituted phenol, reducing base consumption in large-scale processes [2].

Ambient-Temperature Continuous Flow Manufacturing

2-Chlorophenol is structurally optimized for automated or continuous flow chemical processing where its liquid state at room temperature prevents line blockages and eliminates the need for the heated transfer infrastructure required by solid analogs like 4-chlorophenol [3].

Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Light amber liquid
Colorless to yellow brown liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.0028925 g/mol

Monoisotopic Mass

128.0028925 g/mol

Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992)
174.9 °C at 760 mm Hg
175 °C

Flash Point

147 °F (NTP, 1992)
147 °F (NFPA, 2010)
64 °C
64 °C (147 °F) CLOSED CUP
64 °C c.c.

Heavy Atom Count

8

Taste

Strong medicinal taste and odor

Vapor Density

Relative vapor density (air = 1): 4.4

Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink
1.2634 at 20 °C/4 °C
Relative density (water = 1): 1.3

LogP

2.15 (LogP)
log Kow = 2.15
2.15

Odor

Unpleasant penetrating odor
Carbolic odo

Odor Threshold

Odor Threshold Low: 0.0036 [mmHg]
[ICSC] Odor threshold (threshold concentration) from CHEMINFO
Odor detection in air: 1.8x10-4 mg/l (gas), in water: 1.24 ppm, chemically pure /Chlorophenol/
2 ug/L in water at 25 °C /Table/
10 ug/L in water at 20-22 °C /Table/
0.33 ug/L in water at 30 °C /Table/

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

48.2 °F (NTP, 1992)
9.8 °C
MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA)
9.3-9.8 °C

UNII

K9KAV4K6BN

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): ANTISEPTIC

Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/

Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992)
2.53 [mmHg]
2.53 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 230

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL
The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/

Other CAS

25167-80-0
95-57-8

Absorption Distribution and Excretion

A number of rabbit studies have shown that metabolism of the monochlorophenols is principally via conjugation. In /one/ study, groups of 6 rabbits were treated by gavage with 171.3 mg/kg of 2-CP or 4-CP emulsified in water as a single dose. For both isomers, the 24-hour urine analysis indicated that between 78.1 and 88.3% of the administered dose was excreted as the glucuronide, and between 12.8 and 20.6% of the administered dose was excreted as the ethereal sulfate. A total of 101.7 and 101.1% of the administered 2-CP or 4-CP doses, respectively, was accounted for as urinary glucuronide and sulfate conjugates.
... Absorbed from ... gastrointestinal tract & ... parenteral sites of injection. ... Excreted as conjugates of sulfuric & glucuronic acid. ... Urine darkens after standing. /Chlorophenols/
In general, chlorophenols are readily absorbed through the skin. Using the skin of the hairless mouse, aqueous solutions of 2-MCP, 2,4-DCP, and 2,4,6- T3CP readily penetrated the skin, provided that the compound was not ionized. In vitro studies on epidermal membranes from human skin taken at autopsy showed penetration by 2-MCP, 4-MCP, 2,4-DCP, and 2,4,6-T3CP. The lipophilic character of the solutes and their hydrogen-bonding capacity are the 2 main features determining this penetration.

Metabolism Metabolites

O-Chlorophenol yields o-chloroanisole in guinea pigs. /In rabbits/ o-chlorophenol yields 3-chlorocatechol. Yields o-chlorophenyl-beta-d-glucuronide & o-chlorophenyl sulfate. O-chlorophenol yields chloroquinol probably in rats.
The urinary and biliary excretion of (14)C-labeled o-chlorophenol were investigated in 12 species of freshwater fish when immersed in sublethal concentrations of the cmpd in the aquarium water for 48 hr. o-Chlorophenol sulfate and o-chlorophenol glucuronide were detected in both the aquarium water and the bile of all the fish species.
... Various chlorophenols are formed as intermediate metabolites during the microbiological degradation of the herbicides 2,4-D & 2,4,5-T and the pesticides Silvex, Ronnel, lindane, and benzene hexachloride. /Chlorophenols/
Mammalian metabolism of chlorobenzene yields 2-chlorophenol as /one of/ the major products.
Absorption of 2-chlorophenol is favored in the stomach and the intestine. Absorption through the gastrointestinal tract is by simple diffusion and is expected to be both rapid and virtually complete.The metabolism of the 2-chlorophenol is principally via conjugation. The principal metabolite excreted is the glucuronide. Other metabolites are sulfate conjugates such as the ethereal sulfate. The metabobites are excreted in urine (L159).

Wikipedia

2-Chlorophenol

Biological Half Life

0.42 Days

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

FROM DIAZOTIZED O-CHLOROANILINE; FROM PHENOL; CIS-TRANS EQUILIBRIA IN O-HALOPHENOLS.
o-Chlorocumenes are oxidized to peroxides and then hydrated to produce o-chlorophenol.
o-Chlorophenol is produced in 22% yields from the reaction of chlorine monoxide with phenol in carbon tetrachloride.
Chlorination of phenol
For more Methods of Manufacturing (Complete) data for 2-CHLOROPHENOL (8 total), please visit the HSDB record page.

General Manufacturing Information

Phenol, 2-chloro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
2-Chlorophenol, in its molecular form is converted into pyrocatechol ... in the anionic form ... it is reduced in a cyclopentadienic acid which dimerizes according to a Diels-Alder reaction.
Distributed by Aldrich

Analytic Laboratory Methods

AN ANALYTICAL METHOD IS DESCRIBED FOR CAPILLARY GAS CHROMATOGRAPHIC DETERMINATION, AFTER DERIVATIZATION, OF 19 INDIVIDUAL CHLOROPHENOLS (INCLUDING 2-, 3-, & 4-CHLOROPHENOLS). MINIMUM DETECTABLE AMT FOR MONOCHLOROPHENOLS WAS 2 UG/L. RIVER RHINE & DUTCH SURFACE WATERS WERE ANALYZED.
A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols, one being 2-chlorophenol, in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l.
Detection of 2-chlorophenol in water samples was determined as 4-aminoantipyrene derivative by high performance liquid chromatography.
A reversed phase HPLC (high pressure liquid chromatography) method for resolution of phenolic compounds (pollutants) was presented. A new derivatization reaction was developed employing diazotized 4-amino-benzonitrile, which reacted also with p-substituted phenols. The products of the reaction could be extracted in n-butanol, allowing preconcentration and clean-up steps.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROPHENOL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A hydrolyzed urine sample (human) is analyzed by gas chromatography and liquid chromatography with electrochemical detection and the results compared. The method is sensitive to chlorophenols at the low ppb range. /Chlorophenols/
Detection of trace chlorophenol residues in biological samples by quadrupole mass spectrometry with selected ion monitoring is described. Phenol concn as low as 1.0 pmol/ml urine (human) gave peaks that were readily discernible by selected ion monitoring. /Chlorophenols/
GAS CHROMATOGRAPHIC DETERMINATION OF PHENOLIC COMPOUNDS ... IN URINE OF INDUSTRIALLY EXPOSED WORKERS WAS PERFORMED BY GC ON GLASS COLUMN CONTAINING 60/80 MESH TENAX GC USING FLAME IONIZATION DETECTORS. THE DETECTION LIMITS IN URINE RANGE FROM 0.1 MG/L URINE FOR PHENOL TO 1 MG/L FOR THE DI & TRICHLOROPHENOLS. /CHLORINATED PHENOLIC CMPD/
CHLORINATED PHENOLS IN URINE ARE ISOLATED BY SORPTION ONTO SMALL COLUMN OF MACRORETICULAR RESIN. THE PHENOLS WERE ELUTED FROM COLUMN WITH 2-PROPANOL IN HEXANE; SOLN CONCENTRATED & THE PHENOLS WERE SEPARATED & ANALYZED BY GC. /CHLORINATED PHENOLS/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to precess containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Monochlorophenols/

Interactions

Tumor incidence incr (69%) in rats receiving 2-chlorophenol (5 ppm) and ethylnitrosourea, as compared to 58% for rats receiving ethylnitrosourea only. The effects of 2-chlorophenol on reproduction might be related to the transplacental transfer of 2-chlorophenol.

Dates

Last modified: 08-15-2023

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